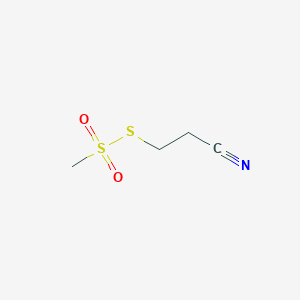
S-(2-cyanoethyl) methanesulfonothioate
説明
S-(2-cyanoethyl) methanesulfonothioate is a useful research compound. Its molecular formula is C4H7NO2S2 and its molecular weight is 165.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
S-(2-cyanoethyl) methanesulfonothioate is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article presents an overview of its chemical structure, biological effects, and potential applications based on current research findings.
Chemical Structure
This compound has the molecular formula . Its structure includes:
- A cyano group () attached to a carbon chain.
- A methyl sulfonyl group ().
- A sulfhydryl group (), which may contribute to its reactivity and biological activity.
This unique combination of functional groups allows the compound to interact with various biological targets, leading to its observed effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in pharmaceuticals or agricultural products aimed at controlling microbial growth.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfhydryl group may play a crucial role in disrupting cellular processes by interacting with thiol-containing enzymes or proteins, which are vital for microbial survival and replication.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains tested the efficacy of this compound. The results showed:
- Bacterial Strain Tested : Escherichia coli, Staphylococcus aureus
- Concentration Range : 10 µg/mL to 100 µg/mL
- Results : Significant inhibition of bacterial growth was observed at concentrations above 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
This study highlights the potential of this compound as an antimicrobial agent.
Study 2: Mechanistic Insights
Another research effort focused on the mechanistic aspects of the compound's action. It was found that:
- The compound can induce oxidative stress in bacterial cells.
- It alters membrane permeability, leading to cell lysis.
- The presence of the cyano group enhances its reactivity with cellular components.
These findings suggest that this compound could be developed further as a lead compound for new antimicrobial therapies.
Potential Applications
Given its antimicrobial properties, this compound has potential applications in:
- Pharmaceuticals : Development of new antibiotics or antiseptics.
- Agriculture : Formulation of biopesticides targeting specific pathogens without harming beneficial organisms.
- Research : Use as a tool compound in studies investigating thiol interactions in biological systems.
科学的研究の応用
Applications Overview
The applications of S-(2-cyanoethyl) methanesulfonothioate can be categorized into several key areas:
-
Agricultural Applications
- Biocidal Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use as a biocide or fungicide in agricultural settings. Its ability to inhibit microbial growth suggests potential for crop protection against pathogens.
- Pesticide Development : The compound's structural characteristics may confer specific biological activities that warrant further investigation into its efficacy as a pesticide.
-
Pharmaceutical Applications
- Drug Development : The compound's unique chemical properties have led to investigations into its potential therapeutic uses, particularly in the development of new drugs targeting microbial infections .
- Oligonucleotide Synthesis : this compound is utilized in the synthesis of functionalized nucleic acids, enhancing the efficiency and specificity of oligonucleotide preparation methods .
Case Studies
Several case studies have investigated the applications and effectiveness of this compound:
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against various pathogens.
- Findings : The compound demonstrated significant inhibition of microbial growth in vitro, indicating its potential as an agricultural biocide.
- Oligonucleotide Functionalization Research
特性
IUPAC Name |
3-methylsulfonylsulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYDNNUYKDDIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















